molecular formula C27H21N3O3S B11433278 (2E)-2-[4-(benzyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(benzyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11433278
M. Wt: 467.5 g/mol
InChI Key: WWWQXFGVTRYZCY-LFVJCYFKSA-N
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Description

The compound “(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolotriazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of benzyl-substituted phenyl compounds with thiazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the triazine ring through cyclization of intermediate compounds under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolotriazine derivatives can act as catalysts in various organic reactions.

    Material Science: Used in the development of advanced materials with specific properties.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to inhibit bacterial growth.

    Enzyme Inhibitors: Can act as inhibitors for specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer and infections.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their stable chemical structure.

    Polymers: Incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of thiazolotriazine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in the observed biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.

    Triazine Derivatives: Compounds with the triazine ring, used in various industrial applications.

Uniqueness

The uniqueness of “(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other thiazole or triazine derivatives.

Properties

Molecular Formula

C27H21N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

(2E)-6-[(4-methylphenyl)methyl]-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H21N3O3S/c1-18-7-9-19(10-8-18)15-23-25(31)28-27-30(29-23)26(32)24(34-27)16-20-11-13-22(14-12-20)33-17-21-5-3-2-4-6-21/h2-14,16H,15,17H2,1H3/b24-16+

InChI Key

WWWQXFGVTRYZCY-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O

Origin of Product

United States

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